
Preliminary Studies of MTHFD2-IN-5 in Acute
myeloid leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Mthfd2-IN-5

Cat. No.: B15615410 Get Quote

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary research on

MTHFD2 inhibitors in the context of Acute Myeloid Leukemia (AML). It is intended for

researchers, scientists, and drug development professionals interested in the therapeutic

potential of targeting MTHFD2 in this malignancy. This document details the mechanism of

action, preclinical efficacy, and experimental methodologies used to evaluate MTHFD2

inhibitors, with a focus on a representative compound, Mthfd2-IN-5, and other key inhibitors

from recent studies.

Introduction: MTHFD2 as a Therapeutic Target in
AML
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for

one-carbon (1C) metabolism, a pathway essential for the synthesis of nucleotides (purines and

thymidylate) and other macromolecules required for rapid cell proliferation.[1][2] MTHFD2 is

highly expressed in embryonic tissues and various cancer types, including AML, while its

expression is minimal in most normal adult tissues.[3][4][5] This differential expression makes

MTHFD2 an attractive therapeutic target for cancer therapy, offering a potentially wide

therapeutic window.[2][4]

In AML, high MTHFD2 expression is often associated with poor prognosis and is linked to

specific genetic subtypes, such as those with FLT3 internal tandem duplication (FLT3-ITD)
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mutations.[3][4][5][6] The oncogene MYC has been shown to directly regulate the expression of

MTHFD2, further cementing its role in cancer cell proliferation.[3][5][6] Inhibition of MTHFD2

has been demonstrated to decrease AML cell growth, induce myeloid differentiation, and impair

colony formation in preclinical models.[3][5][6]

Mechanism of Action of MTHFD2 Inhibitors in AML
The primary mechanism of action of MTHFD2 inhibitors in AML cells involves the disruption of

mitochondrial one-carbon metabolism. This leads to the depletion of essential metabolites,

ultimately causing replication stress and apoptosis.

Specifically, MTHFD2 inhibition leads to:

Thymidine and Purine Depletion: By blocking the 1C pathway in the mitochondria, MTHFD2

inhibitors prevent the production of formate, which is a key building block for purine and

thymidine synthesis.[2]

Replication Stress: The resulting nucleotide shortage leads to the misincorporation of uracil

into DNA and a reduction in the speed of replication forks, causing replication stress.[2]

S-phase Arrest and Apoptosis: The accumulation of DNA damage and replication stress

triggers a cell cycle arrest in the S-phase and subsequent induction of apoptosis.[2]

This cascade of events highlights a functional link between the metabolic role of MTHFD2 and

the maintenance of genomic stability in cancer cells.[2]

Quantitative Data: In Vitro Efficacy of MTHFD2
Inhibitors
The following tables summarize the in vitro potency of various MTHFD2 inhibitors against AML

cell lines.

Table 1: Inhibitory Concentration (IC50) of MTHFD2 Inhibitors
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Inhibitor
MTHFD2 IC50
(nM)

MTHFD1 IC50
(nM)

Selectivity
Index
(MTHFD1/MTH
FD2)

Reference

Compound [I]

(16e)
66 1790 27.1 [7]

DS18561882 6.3 570 >90 [8]

TH9619 47 16 ~0.34 [4][8]

LY345899 663 96 ~0.14 [8]

Table 2: Growth Inhibition (GI50) of MTHFD2 Inhibitors in AML Cell Lines

Inhibitor Cell Line Genotype GI50 (nM) Reference

Compound [I]

(16e)
MOLM-14 FLT3-ITD 720 [7]

DS18561882 U937 FLT3-WT ~100 [9]

DS18561882 MOLM-14 FLT3-ITD ~100 [9]

DS18561882 THP-1 FLT3-WT ~100 [9]

DS18561882 KG-1 FLT3-WT ~1000 [9]

DS18561882 HL-60 FLT3-WT ~1000 [9]

Table 3: Synergistic Effects of MTHFD2 Inhibitors

Inhibitor
Combinatio
n Agent

Cell Line
Combinatio
n Index (CI)

Effect Reference

Compound [I]

(16e)

Alimta

(Pemetrexed)
MOLM-14 0.80 Synergistic [7]
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Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical

evaluation of Mthfd2-IN-5 and other MTHFD2 inhibitors in AML.

MTHFD2 and MTHFD1 Activity Assays
This protocol is adapted from Chang et al., 2024.[4]

Protein Expression and Purification: Human MTHFD2 (amino acids 36-350) and MTHFD1

(amino acids 1-306) with C-terminal His-tags are overexpressed in insect cells and purified

using a HisTrap-HP column.[4]

Pre-incubation: Purified MTHFD2 or MTHFD1 is pre-incubated with 0.4 mM NAD+ or 2 mM

NADP+, respectively, for 10 minutes.[4]

Inhibitor Addition: The MTHFD2 inhibitor is added and incubated for an additional 10

minutes.[4]

Enzymatic Reaction: The reaction is initiated by adding the respective assay buffer and

carried out for 10 minutes.[4]

MTHFD1 Assay Buffer: 30 mM potassium phosphate (pH 7.3), 0.3 mM tetrahydrofolate,

2.5 mM formaldehyde, 6 mM MgCl2.[4]

MTHFD2 Assay Buffer: 30 mM potassium phosphate (pH 7.3), 0.15 mM tetrahydrofolate,

2.5 mM formaldehyde, 6 mM MgCl2.[4]

Termination and Measurement: The reaction is stopped by adding HCl to a final

concentration of 0.18 N, and the absorbance is measured at 350 nm.[4]

Cell Growth Inhibition Assays
This protocol is a composite from Chang et al., 2024 and other sources.[4][10]

Cell Seeding: Suspension cells (e.g., MOLM-14) are seeded in 96-well plates. Adherent cells

are seeded in 24-well plates.[4]
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Treatment: After overnight culture, cells are treated with a range of concentrations of the

MTHFD2 inhibitor for 72 hours.[4]

Viability Assessment:

MTT Assay (for suspension cells):

1. Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

2. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to

dissolve the formazan crystals.[10]

3. Read absorbance at 570 nm.[10]

Methylene Blue Staining (for adherent cells): As described in the source.[4]

Data Analysis: The GI50 value (the concentration that inhibits 50% of cell growth) is

calculated.[4]

Apoptosis Assay (Annexin-V/PI Staining)
This protocol is based on Bonagas et al., 2022.[11]

Cell Treatment: AML cells (e.g., HL-60) are treated with increasing doses of the MTHFD2

inhibitor for 96 hours.[11]

Staining: Cells are harvested, washed, and stained with Annexin-V and Propidium Iodide (PI)

according to the manufacturer's protocol.

Flow Cytometry: Stained cells are analyzed by flow cytometry, gating for approximately

20,000 events per condition.[11]

Data Analysis: The percentage of apoptotic cells (Annexin-V positive) is quantified.

Chromatin Immunoprecipitation-quantitative PCR (ChIP-
qPCR)
This protocol is adapted from Pikman et al., 2016.[3][6]
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Cross-linking: Cells are treated with 1% formaldehyde in culture medium for 5 minutes at

room temperature to cross-link proteins to DNA. The reaction is stopped with 125 mM

glycine.[6]

Sonication: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp

using sonication.

Immunoprecipitation: The sheared chromatin is incubated with an antibody against MYC or a

control IgG overnight at 4°C. Protein A/G beads are used to pull down the antibody-

chromatin complexes.

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and

the DNA is purified.

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers

specific for the promoter regions of MTHFD2, MTHFD1L, and SHMT2.[3]

Data Analysis: The amount of precipitated DNA is quantified relative to the input, indicating

the level of MYC binding to the target promoters.[3]

In Vivo Xenograft Model
This protocol is a composite based on studies by Chang et al., 2024, and Bonagas et al., 2022.

[4][12]

Cell Implantation: MOLM-14 cells are implanted subcutaneously or intravenously into

immunodeficient mice (e.g., NOG or NSG mice).[4][12]

Inhibitor Preparation:

Vehicle for TH9619: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

Vehicle for DS18561882: 0.5% methyl cellulose in sterile water.[1]

Treatment Administration: Once tumors are established, mice are treated with the MTHFD2

inhibitor or vehicle. Administration can be via oral gavage or subcutaneous injection, often

twice daily.[1]
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Monitoring: Tumor volume and mouse body weight are monitored regularly. For intravenous

models, disease burden can be monitored by bioluminescence imaging if cells are

luciferase-tagged.[3][6]

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or based on survival endpoints. Tumor tissue can be harvested for further analysis.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams illustrate key concepts and processes described in this guide.
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Caption: Mechanism of action of Mthfd2-IN-5 in AML cells.
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Caption: MYC-mediated regulation of MTHFD2 expression in AML.
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Caption: Workflow for in vivo evaluation of Mthfd2-IN-5.

Conclusion and Future Directions
The preliminary studies on MTHFD2 inhibitors, including compounds like Mthfd2-IN-5,

demonstrate a promising therapeutic strategy for AML. The selective overexpression of

MTHFD2 in cancer cells, coupled with its critical role in nucleotide synthesis, provides a strong

rationale for its inhibition. The preclinical data show potent anti-leukemic activity, particularly in

AML subtypes with FLT3-ITD mutations.
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Future research should focus on:

Optimizing the pharmacokinetic and pharmacodynamic properties of MTHFD2 inhibitors for

clinical development.

Further elucidating biomarkers of response beyond FLT3-ITD to identify patient populations

most likely to benefit from this therapy.

Investigating potential resistance mechanisms to MTHFD2 inhibition.

Exploring combination therapies to enhance the efficacy of MTHFD2 inhibitors and overcome

resistance.

The continued investigation of MTHFD2 inhibitors holds significant promise for advancing the

treatment landscape for patients with AML.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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